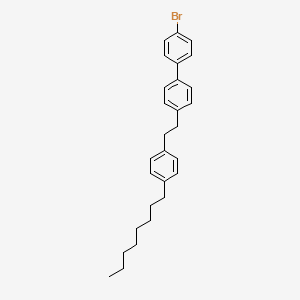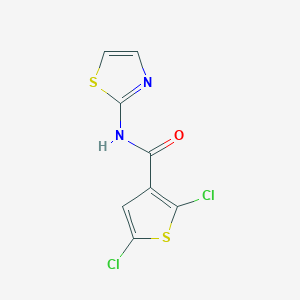
4-Bromo-4'-(4-octylphenethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4’-(4-octylphenethyl)-1,1’-biphenyl: is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 4-position of one phenyl ring and a 4-octylphenethyl group attached to the 4’-position of the other phenyl ring. The structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-(4-octylphenethyl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 4-bromo-1,1’-biphenyl, is prepared by brominating biphenyl using bromine in the presence of a catalyst such as iron(III) bromide.
Friedel-Crafts Alkylation: The brominated biphenyl undergoes Friedel-Crafts alkylation with 4-octylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 4-octylphenethyl group.
Industrial Production Methods: Industrial production of 4-Bromo-4’-(4-octylphenethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-4’-(4-octylphenethyl)-1,1’-biphenyl can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl rings can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Products include 4-amino-4’-(4-octylphenethyl)-1,1’-biphenyl or 4-thio-4’-(4-octylphenethyl)-1,1’-biphenyl.
Oxidation: Products include biphenyl quinones or other oxidized derivatives.
Reduction: The major product is 4-H-4’-(4-octylphenethyl)-1,1’-biphenyl.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic semiconductors and liquid crystals.
Biology and Medicine:
Pharmaceutical Research: Studied for its potential biological activity and as a scaffold for drug development.
Biochemical Studies: Used in the study of molecular interactions and binding affinities.
Industry:
Polymer Science: Explored for its use in the synthesis of novel polymers with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-4’-(4-octylphenethyl)-1,1’-biphenyl depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the octylphenethyl group can influence the compound’s binding affinity and specificity for these targets. In materials science, the compound’s electronic properties are of interest, particularly its ability to conduct electricity or exhibit liquid crystalline behavior.
Comparaison Avec Des Composés Similaires
4-Bromo-1,1’-biphenyl: Lacks the octylphenethyl group, making it less hydrophobic and less bulky.
4-Octyl-1,1’-biphenyl: Lacks the bromine atom, affecting its reactivity and potential for substitution reactions.
4-Bromo-4’-methyl-1,1’-biphenyl: Contains a methyl group instead of the octylphenethyl group, resulting in different physical and chemical properties.
Uniqueness: 4-Bromo-4’-(4-octylphenethyl)-1,1’-biphenyl is unique due to the combination of the bromine atom and the octylphenethyl group. This combination imparts distinct physical, chemical, and biological properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-bromo-4-[4-[2-(4-octylphenyl)ethyl]phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33Br/c1-2-3-4-5-6-7-8-23-9-11-24(12-10-23)13-14-25-15-17-26(18-16-25)27-19-21-28(29)22-20-27/h9-12,15-22H,2-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIFMVGSYFBAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2994555.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2994560.png)




![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2994568.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2994572.png)

![(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B2994575.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2994577.png)
![Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2994578.png)
